molecular formula C13H21NO2 B2961864 1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one CAS No. 2175582-44-0

1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one

Cat. No.: B2961864
CAS No.: 2175582-44-0
M. Wt: 223.316
InChI Key: WMORZZXICRLDTL-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. Spirocyclic compounds are known for their stability and rigidity, which often translate to significant biological activity. This compound, in particular, has been studied for its potential antitumor properties .

Properties

IUPAC Name

1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-12(15)14-9-10-16-13(11-14)7-5-3-4-6-8-13/h2H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMORZZXICRLDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2(C1)CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions, including the choice of metal catalyst and oxidizing agent, are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Oxa-4-azaspiro[5

Mechanism of Action

The mechanism by which 1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one exerts its effects is primarily through its interaction with cellular targets involved in cancer cell proliferation. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and inhibiting the activity of enzymes essential for cell survival .

Comparison with Similar Compounds

1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:

    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with antitumor activity.

    Spirooxindoles: Known for their diverse biological activities, including anticancer properties.

    Spirocyclic lactams: These compounds also exhibit significant biological activity and are used in drug development.

The uniqueness of this compound lies in its specific structural features and the promising antitumor activity it has demonstrated in preliminary studies .

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